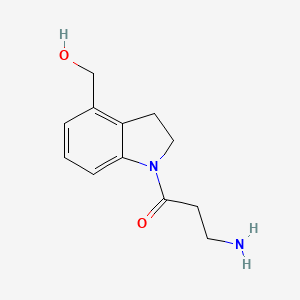

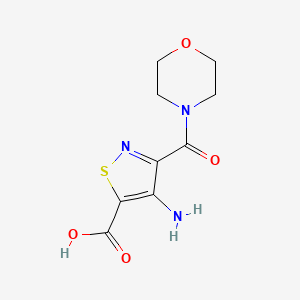

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid

Overview

Description

Scientific Research Applications

Biomimetic Crystallization

The compound can be used in the synthesis of Carboxylic Acid-Based MOFs at room temperature by Biomimetic Crystallization . This process employs biomacromolecules as nucleation agents to promote the crystallization of MOFs in water at room temperature . The amine functionalization of terephthalic acids accelerates the formation of crystalline MOFs, enabling new enzyme@MOFs to be synthesized .

Enzyme Immobilization

The compound can be used in Enzyme Immobilization within metal−organic frameworks (MOFs) to avoid denaturation and utilize the desirable properties of enzymes outside of their native environments . This strategy overcomes pore size limitations presented by traditional postassembly encapsulation .

Catalytic Performance

The compound can be used to study the Catalytic Performance of the enzyme@MOFs . The structure and morphology of the enzyme@MOFs were characterized by PXRD, FTIR, and SEM-EDX, and the catalytic potential was evaluated .

Organic Synthesis

The compound can be used in Organic Synthesis . Carboxylic acids are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . They can exhibit hydrogen bonding with themselves leading to increased stabilization of the compounds .

Nanotechnology

The compound can be used in Nanotechnology . Organic carboxylic acids can assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Biotechnological Prospects

The compound can be used in Biotechnological Prospects . Enzymes are an important class of biomacromolecules that catalyze chemical transformations with a high degree of selectivity and efficiency . Their application within industrial processes is however limited by the fragile tertiary structure of enzymes .

Mechanism of Action

Target of Action

The compound “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid” is a derivative of isothiazole and morpholine. Isothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Morpholine derivatives also have a wide range of biological activities.

Mode of Action

Without specific studies on “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”, it’s challenging to determine its exact mode of action. Many isothiazole derivatives are known to interact with their targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiazole derivatives, a class of compounds closely related to isothiazoles, are known to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”. Given the biological activities of related compounds, it could potentially have a range of effects depending on the target and the context of its action .

properties

IUPAC Name |

4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWNPXZKFAKEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

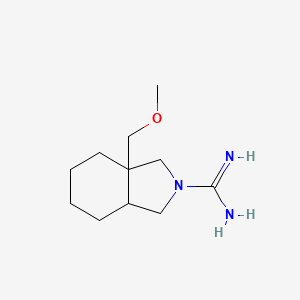

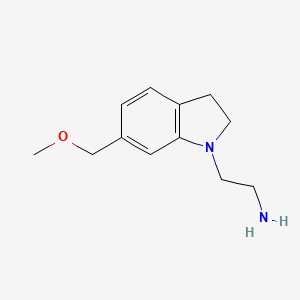

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

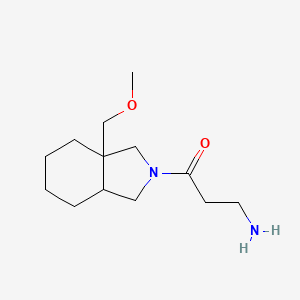

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)

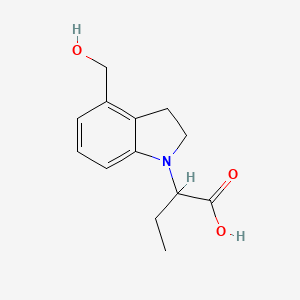

![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)

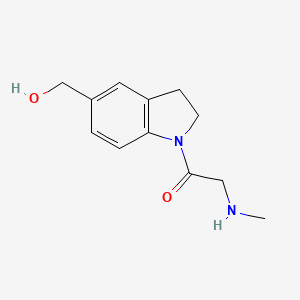

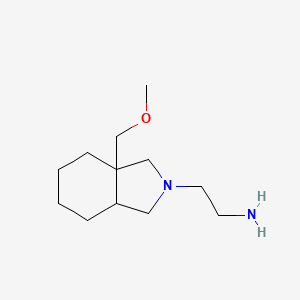

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)